[Methyl(phenyl)amino](oxo)acetic acid
Description
Methyl(phenyl)aminoacetic acid (C9H9NO3) is a structurally distinct α-keto acid derivative characterized by a methyl(phenyl)amino substituent at the α-carbon of the oxoacetic acid backbone. This compound has garnered attention in medicinal chemistry and catalysis due to its dual functional groups: the oxoacetic acid moiety enables nucleophilic reactivity, while the methyl(phenyl)amino group contributes to steric and electronic modulation. It has been utilized as a key intermediate in synthesizing pharmacologically active compounds, such as GPR17 antagonists , and as a ligand in copper-catalyzed cross-coupling reactions for DNA-encoded library synthesis .
Properties
IUPAC Name |
2-(N-methylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUHWPZZGSLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506922 | |
| Record name | [Methyl(phenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13120-33-7 | |
| Record name | [Methyl(phenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Methylbenzene Acetonitrile
A patent by CN100455557C outlines an industrial-scale method involving the hydrolysis of methylbenzene acetonitrile (o-, m-, or p-methylbenzene acetonitrile) using concentrated sulfuric acid (30–70% H₂SO₄) at elevated temperatures (90–150°C). The reaction proceeds via continuous addition of the nitrile to preheated sulfuric acid, followed by reflux to ensure complete conversion. Key steps include:
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Acid hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under strongly acidic conditions.
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Neutralization : The crude product is neutralized with NaOH, KOH, or Na₂CO₃ to pH 7.5–10, followed by activated carbon adsorption to remove impurities.
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Acidification and purification : The neutralized solution is acidified to pH 1–4 with HCl or H₂SO₄, yielding the final product after filtration and drying.
This method is notable for its scalability and high purity (>95%), though it requires careful handling of corrosive reagents.
Condensation of N-Methylaniline with Chlorooxoacetate
A protocol from the Royal Society of Chemistry describes a two-step synthesis:
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Formation of methyl ester intermediate :
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Saponification :
This method achieves moderate yields (60–75%) and is suitable for laboratory-scale synthesis.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Comparative studies highlight the role of solvents and catalysts:
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Aqueous sodium carbonate systems : Reactions in water with Na₂CO₃ as a base show enhanced yields (up to 85%) compared to organic solvents like DMF or ethanol.
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Glycine as a bifunctional catalyst : The addition of glycine in aqueous systems improves reaction efficiency by stabilizing intermediates and reducing side reactions.
Table 1: Impact of Solvent on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Water | Na₂CO₃ | 100 | 85 |
| DMF | Triethylamine | 90 | 62 |
| Ethanol | None | 78 | 45 |
Temperature and Reaction Time
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Optimal temperature : Hydrolysis reactions achieve maximum efficiency at 100–120°C, with lower temperatures (<90°C) resulting in incomplete conversion.
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Reaction duration : Prolonged reflux (5–12 hours) is critical for achieving >90% conversion in nitrile hydrolysis.
Industrial-Scale Production Strategies
Continuous Flow Reactors
The patent CN100455557C emphasizes the use of continuous flow reactors for large-scale production:
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Advantages : Improved heat transfer, reduced reaction time, and consistent product quality.
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Purification : Multi-stage distillation and activated carbon filtration are employed to meet pharmaceutical-grade standards.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl(phenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl(phenyl)aminoacetic Acid vs. ((4-Fluorophenyl)(1-methylethyl)amino)oxo-acetic Acid
- Structure: The latter features a fluorophenyl and isopropyl group on the nitrogen, enhancing lipophilicity and metabolic stability compared to the methyl(phenyl)amino group .
- Synthesis: Both compounds are synthesized via multicomponent coupling reactions. For example, methyl(phenyl)aminoacetic acid is formed by coupling oxoacetic acid with methyl(phenyl)amine derivatives , while fluorinated analogs require boronic acid or halogenated intermediates .
- Applications: Fluorinated derivatives exhibit improved pharmacokinetic profiles in drug candidates, whereas methyl(phenyl)aminoacetic acid is preferred in catalysis due to its balanced steric bulk .
Methyl(phenyl)aminoacetic Acid vs. 2-(Methylamino)-2-oxoacetic Acid
- Structure: The absence of an aromatic ring in 2-(methylamino)-2-oxoacetic acid reduces steric hindrance, increasing its reactivity in nucleophilic additions .
- Metabolism: 2-(Methylamino)-2-oxoacetic acid is a metabolite of isoxicam, formed via benzothiazine ring scission, and lacks the phenyl group’s phase I metabolic susceptibility .
Aromatic Ring-Modified Oxoacetic Acids
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic Acid
(1H-Indol-3-yl)oxoacetic Acid Methyl Ester
- Structure: The indole moiety introduces hydrogen-bonding capabilities, enhancing tyrosinase inhibitory activity compared to non-aromatic oxoacetic acids .
- Synthesis : Produced via esterification of (1H-indol-3-yl)oxoacetic acid, with yields dependent on solvent choice (e.g., CH2Cl2 vs. benzene) .
Sulfur-Containing Analogs
Thiadiazole Oxoacetic Acid
- Structure : Replaces the phenyl group with a thiadiazole ring, increasing electron-withdrawing effects and acidity .
- Synthesis : Synthesized via Boc protection, LDA-mediated addition, and SeO2 oxidation, yielding 60–75% efficiency .
Key Data and Research Findings
Table 1: Comparative Properties of Oxoacetic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Application | Notable Property | Reference |
|---|---|---|---|---|---|
| Methyl(phenyl)aminoacetic acid | C9H9NO3 | 179.17 g/mol | GPR17 antagonist synthesis | Balanced steric/electronic effects | |
| ((4-Fluorophenyl)(1-methylethyl)amino)oxo-acetic acid | C12H14FNO3 | 239.24 g/mol | Metabolic-stable drug candidates | Enhanced lipophilicity | |
| (1H-Indol-3-yl)oxoacetic acid methyl ester | C11H9NO3 | 203.19 g/mol | Tyrosinase inhibition | Fluorescence and H-bonding | |
| Thiadiazole oxoacetic acid | C4H3N3O3S | 173.15 g/mol | Antibacterial agents | High acidity (pKa ~2.1) |
Biological Activity
Methyl(phenyl)amino(oxo)acetic acid, also known as N-methylanilinoacetic acid (MAA), is an organic compound with significant potential in various biological applications. Its unique molecular structure, which includes a methyl group, a phenyl group, an amino group, and an oxo (carbonyl) group attached to an acetic acid moiety, suggests diverse interactions with biological systems. This article will explore the compound's biological activities, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of Methyl(phenyl)amino(oxo)acetic acid is C₉H₁₁N₁O₃. The structural arrangement allows for various chemical reactions and biological interactions:
- Functional Groups : The presence of both an amino group and a carboxylic acid functional group classifies it as an amino acid derivative.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that Methyl(phenyl)amino(oxo)acetic acid exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Table 1: Antimicrobial Activity of Methyl(phenyl)amino(oxo)acetic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies suggest that Methyl(phenyl)amino(oxo)acetic acid may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored in vitro. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.
Case Study: Induction of Apoptosis in Cancer Cell Lines
In a study examining the effects of Methyl(phenyl)amino(oxo)acetic acid on human adenocarcinoma cell lines, researchers observed:
- Cell Line : A549 (lung adenocarcinoma)
- Concentration : 50 µM
- Outcome : Significant increase in apoptosis markers (caspase-3 activation)
This study highlights the compound's potential as a therapeutic agent in cancer treatment.
The biological activity of Methyl(phenyl)amino(oxo)acetic acid is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.
- Receptor Modulation : It could bind to cellular receptors, altering their activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
Methyl(phenyl)amino(oxo)acetic acid shares structural similarities with other amino acids and derivatives. Below is a comparison highlighting its unique features:
Table 2: Comparison of Methyl(phenyl)amino(oxo)acetic Acid with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Glycine | Simple amino acid | Smallest amino acid; no aromatic ring |
| Phenylalanine | Aromatic amino acid | Essential for protein synthesis |
| Acetaminophen | Para-hydroxyacetanilide | Widely used analgesic; lacks amino acid structure |
| Methylglycine | Contains a methyl group | Lacks phenyl and oxo groups |
Methyl(phenyl)amino(oxo)acetic acid's combination of functional groups allows it to participate in unique interactions not seen in these similar compounds.
Q & A
Basic: What are the optimal synthetic routes for Methyl(phenyl)aminoacetic acid in laboratory settings?
The synthesis of Methyl(phenyl)aminoacetic acid can be achieved via two primary methods:
- Method A : React ethyl oxalyl chloride with methyl(phenyl)amine under anhydrous conditions, followed by hydrolysis of the intermediate ester using aqueous NaOH (yield: ~65-70%) .
- Method B : Direct oxidation of N-methyl-N-phenylglycine with potassium permanganate in acidic media (H₂SO₄), yielding the oxo derivative. This method requires careful temperature control (0–5°C) to avoid over-oxidation .
Key Considerations : Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is critical to isolate the product from by-products like unreacted glycine derivatives .
Advanced: How can computational modeling predict the tautomeric stability of Methyl(phenyl)aminoacetic acid?
The compound exhibits keto-enol tautomerism due to its α-oxoamide structure. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:
- The keto form is more stable by ~8.2 kcal/mol due to intramolecular hydrogen bonding between the N-H and carbonyl oxygen .
- Solvent effects (e.g., water vs. DMSO) shift tautomeric equilibrium: Polar aprotic solvents stabilize the enol form by 2–3% .
Methodology : Use Gaussian 16 for energy minimization and compare Gibbs free energies of tautomers. Validate predictions with FT-IR (C=O stretch at 1680–1700 cm⁻¹ for keto; O-H stretch at 3200 cm⁻¹ for enol) .
Basic: What analytical techniques are recommended for characterizing the purity of Methyl(phenyl)aminoacetic acid?
- HPLC : Use a C-18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 50 mM Na₂HPO₄ (pH 7.0) and methanol (50:50 v/v). Detect at 205 nm (UV) .
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.2 ppm (NH), δ 3.5 ppm (CH₃), and δ 7.3–7.6 ppm (aryl protons) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 208.1) confirms molecular weight .
Advanced: What strategies mitigate interference from humic substances when analyzing environmental samples for Methyl(phenyl)aminoacetic acid metabolites?
- Solid-Phase Extraction (SPE) : Use C-18 cartridges preconditioned with methanol. Elute metabolites with 20% methanol in phosphate buffer (pH 6.8) to retain humic acids on the cartridge .
- Chromatographic Optimization : Adjust mobile phase methanol content (38.5%) to exceed sample matrix (20%), sharpening peaks via on-column focusing .
- Temperature Control : Heat the HPLC column to 60°C to eliminate rotational isomer artifacts of oxoacetic acid derivatives .
Basic: How does the presence of electron-withdrawing groups on the phenyl ring influence the compound’s reactivity?
Substituents like fluoro (e.g., 4-fluorophenyl analogs) enhance electrophilicity at the α-carbon:
- Reactivity in Nucleophilic Substitution : Fluorine increases the electrophilic character, accelerating reactions with thiols (e.g., glutathione) by ~30% compared to unsubstituted phenyl .
- Impact on Redox Potential : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potential for 4-F-substituted derivatives, indicating easier oxidation .
Advanced: What in vitro assays are suitable for assessing the compound’s interaction with neurotransmitter receptors?
- Radioligand Binding Assays : Use ³H-labeled GABA or serotonin receptors in rat cortical membranes. Incubate with 10–100 µM compound; measure displacement of ³H-muscimol (IC₅₀ calculation via nonlinear regression) .
- Calcium Flux Assays : Transfect HEK293 cells with NMDA receptors. Preload with Fluo-4 AM dye; quantify Ca²⁺ influx via fluorescence (λₑₓ = 488 nm, λₑₘ = 520 nm) upon compound exposure .
Contradiction Note : Conflicting data on NMDA vs. GABA affinity may arise from assay pH (7.4 vs. 6.8) or membrane lipid composition .
Basic: How can researchers resolve discrepancies in reported yields for Methyl(phenyl)aminoacetic acid synthesis?
Yield variations (50–75%) stem from:
- Reagent Purity : Use freshly distilled ethyl oxalyl chloride to avoid hydrolysis side reactions .
- Catalyst Choice : Substituting CrO₃ with MnO₂ in oxidation reduces by-product formation from 25% to <10% .
- Workup Protocol : Acidify reaction mixtures to pH 2–3 before extraction to precipitate the product, minimizing losses .
Advanced: What mechanistic insights explain the compound’s instability under alkaline conditions?
The α-oxoamide group undergoes base-catalyzed hydrolysis :
- Pathway : Nucleophilic attack by OH⁻ at the carbonyl carbon, forming a tetrahedral intermediate that collapses to glycine and phenylacetic acid derivatives. Rate constants (k = 0.12 min⁻¹ at pH 10) confirm pseudo-first-order kinetics .
Mitigation : Store solutions at pH 5–6 (citrate buffer) and avoid temperatures >25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
